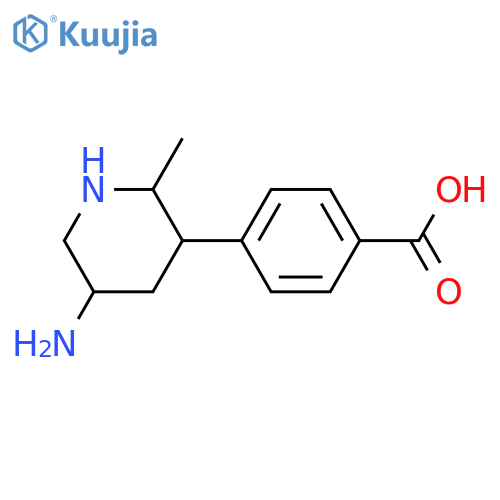

Cas no 2171868-87-2 (4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)

2171868-87-2 structure

商品名:4-(5-amino-2-methylpiperidin-3-yl)benzoic acid

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-amino-2-methylpiperidin-3-yl)benzoic acid

- EN300-1616436

- 2171868-87-2

-

- インチ: 1S/C13H18N2O2/c1-8-12(6-11(14)7-15-8)9-2-4-10(5-3-9)13(16)17/h2-5,8,11-12,15H,6-7,14H2,1H3,(H,16,17)

- InChIKey: CLDYMDUXHYXSIN-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC(=CC=1)C1CC(CNC1C)N)=O

計算された属性

- せいみつぶんしりょう: 234.136827821g/mol

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1616436-1.0g |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 1g |

$1515.0 | 2023-06-04 | ||

| Enamine | EN300-1616436-0.05g |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 0.05g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1616436-10.0g |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1616436-250mg |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 250mg |

$1393.0 | 2023-09-23 | ||

| Enamine | EN300-1616436-50mg |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 50mg |

$1272.0 | 2023-09-23 | ||

| Enamine | EN300-1616436-500mg |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 500mg |

$1453.0 | 2023-09-23 | ||

| Enamine | EN300-1616436-100mg |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 100mg |

$1332.0 | 2023-09-23 | ||

| Enamine | EN300-1616436-2500mg |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 2500mg |

$2969.0 | 2023-09-23 | ||

| Enamine | EN300-1616436-5.0g |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 5g |

$4391.0 | 2023-06-04 | ||

| Enamine | EN300-1616436-0.25g |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid |

2171868-87-2 | 0.25g |

$1393.0 | 2023-06-04 |

4-(5-amino-2-methylpiperidin-3-yl)benzoic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

2171868-87-2 (4-(5-amino-2-methylpiperidin-3-yl)benzoic acid) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 42464-96-0(NNMTi)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量